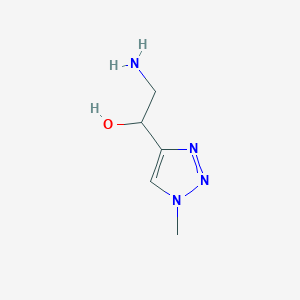

2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Description

2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2,3-triazole ring substituted with a methyl group at the 1-position and an ethanolamine (2-aminoethanol) side chain at the 4-position.

Properties

Molecular Formula |

C5H10N4O |

|---|---|

Molecular Weight |

142.16 g/mol |

IUPAC Name |

2-amino-1-(1-methyltriazol-4-yl)ethanol |

InChI |

InChI=1S/C5H10N4O/c1-9-3-4(7-8-9)5(10)2-6/h3,5,10H,2,6H2,1H3 |

InChI Key |

FVMOJSCQALLTRG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(N=N1)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The reaction conditions usually include a copper(I) catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield imines, while substitution of the hydroxyl group can produce various ethers or esters.

Scientific Research Applications

2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s ability to form stable complexes with metals makes it useful in bioinorganic chemistry and as a ligand in coordination chemistry.

Medicine: Its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for its biological activity. The amino and hydroxyl groups can also participate in various biochemical pathways, influencing the compound’s overall activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

Triazole vs. Imidazole Derivatives

- 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine ():

This compound replaces the triazole with an imidazole ring. The imidazole’s two nitrogen atoms (vs. three in triazole) alter electronic properties and hydrogen-bonding capacity. Imidazole derivatives are more basic (pKa ~7) compared to triazoles (pKa ~1-2), impacting their behavior in biological systems . - 3-(2-Amino-1-methyl-4-oxo-4,5-dihydro-1H-imidazol-5-yl)-3-hydroxy-1-phenyl-indolin-2-one ethanol solvate (): Features a fused imidazolone system, which introduces additional hydrogen-bonding sites (carbonyl and hydroxyl groups). The ethanol solvate indicates strong intermolecular interactions, a property less pronounced in the target compound due to its simpler side chain .

Triazole vs. Thiazole Derivatives

- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (): The thiazole ring contains sulfur, enhancing lipophilicity and metabolic stability compared to triazoles. Thiazoles are common in agrochemicals and antivirals, whereas triazoles are prevalent in antifungal agents (e.g., fluconazole) .

Functional Group Variations

Ethanolamine vs. Carboxylic Acid

- 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid (): Substitutes the ethanolamine group with a carboxylic acid. This increases acidity (pKa ~2-3) and solubility in polar solvents. The ethanolamine in the target compound likely improves water solubility while introducing a zwitterionic character at physiological pH .

Aromatic vs. Aliphatic Side Chains

- N-Methyl-4-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzylamine (): Incorporates a benzylamine group, enhancing aromatic stacking interactions. The target compound’s aliphatic ethanolamine side chain may reduce membrane permeability but improve compatibility with hydrophilic biological targets .

Solubility and Polarity

- The ethanolamine group in the target compound increases polarity, making it more soluble in water than its acetic acid or benzylamine analogs. This property is critical for bioavailability in drug design .

Hydrogen-Bonding Capacity

- The triazole ring and ethanolamine moiety provide multiple hydrogen-bond donors/acceptors, facilitating interactions with enzymes or receptors. This contrasts with thiazole derivatives, where sulfur participates in weaker van der Waals interactions .

Data Table: Key Comparisons

Biological Activity

2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, a compound featuring a triazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action supported by case studies and research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features an amino group, a triazole ring, and an ethanol backbone which contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives possess inhibitory effects against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | E. coli | 8 µg/mL |

| Similar Triazole Derivative | S. aureus | 4 µg/mL |

| Thymol-Triazole Conjugate | E. coli, S. aureus | 2 µg/mL |

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. A notable study synthesized various triazole-tethered compounds that demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The best-performing compounds had IC50 values in the low micromolar range (e.g., 1.1 µM for MCF-7) .

Case Study: Thymol-Triazole Conjugates

In a study focusing on thymol-triazole conjugates, researchers found that these compounds effectively inhibited thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition led to apoptosis in cancer cells and was more effective than standard chemotherapeutic agents like doxorubicin .

The biological activity of 2-amino derivatives is often attributed to their ability to interact with specific biological targets:

- Antimicrobial Mechanism : The triazole ring likely interferes with the synthesis of nucleic acids or proteins in bacteria, leading to cell death.

- Anticancer Mechanism : Compounds inhibit key enzymes involved in DNA replication and repair, disrupting the cell cycle and inducing apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.